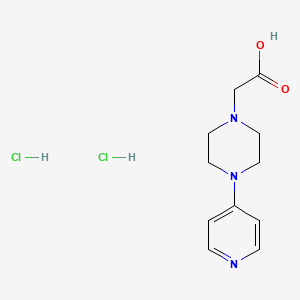

1-(4-吡啶基)-4-羧甲基哌嗪二盐酸盐

描述

The compound “1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride” is a derivative of piperazine, which is a common structure in many pharmaceutical and chemical compounds . Piperazine derivatives have been widely studied due to their diverse biological activities.

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperazine derivatives are generally synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用

超分子化学

Vishweshwar 等人(2002 年)的研究探讨了羧酸-吡啶超分子合成子在一些吡嗪羧酸的晶体结构中反复出现的情况,突出了(羧基)O-H...N(吡啶)和(吡啶)C-H...O(羰基)氢键在控制晶体结构中的自组装中的作用。这项调查阐明了与吡啶和吡嗪羧酸中的超分子合成子相关的分子特征,为未来的晶体工程策略提供了见解 (Vishweshwar、Nangia 和 Lynch,2002 年)。

抗菌活性

Patel、Agravat 和 Shaikh(2011 年)合成了新的吡啶衍生物以评估其抗菌活性,揭示了对所研究的细菌和真菌菌株的可变和适度的活性。这项研究证明了吡啶衍生物在开发抗菌剂中的潜力,为该领域的进一步探索奠定了基础 (Patel、Agravat 和 Shaikh,2011 年)。

缓蚀

Paramasivam(2016 年)研究了 4-(吡啶-2 基)-N-对甲苯基哌嗪-1-甲酰胺对盐酸中低碳钢腐蚀的抑制作用。研究表明,抑制效率随着抑制剂浓度的增加而增加,这表明其在保护低碳钢免受腐蚀方面的功效。这项研究为开发有效的缓蚀剂提供了宝贵的见解 (Paramasivam,2016 年)。

作用机制

Target of Action

It is known that 1,4-dihydropyridines, a group of pyridine-based molecules, are known to be effective calcium channel blockers . They are used in conditions such as angina, hypertension, and myocardial infarction .

Mode of Action

1,4-dihydropyridines, which this compound may be related to, are known to inhibit calcium channels, gradually restricting calcium influx . This action leads to vasodilatory and cardiac depressant effects .

Biochemical Pathways

The inhibition of calcium channels by 1,4-dihydropyridines can affect various downstream effects, including hypotensive, antimicrobial, anticancer, anticoagulant, antioxidant, anticonvulsant, antimalarial, antiulcer, and neuroprotective effects .

Result of Action

The effects of 1,4-dihydropyridines, which this compound may be related to, include vasodilatory and cardiac depressant effects due to the inhibition of calcium channels .

Action Environment

It is known that the self-assembly of 1-(4-pyridyl) piperazine and inorganic ions or metal chloride in the hydrochloric acid medium can induce the formation of diverse architectures, influencing the crystallization ratio, the protonated number, and the final structures .

安全和危害

未来方向

属性

IUPAC Name |

2-(4-pyridin-4-ylpiperazin-1-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.2ClH/c15-11(16)9-13-5-7-14(8-6-13)10-1-3-12-4-2-10;;/h1-4H,5-9H2,(H,15,16);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLTTZEEVOXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2916365.png)

![Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2916370.png)

![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916372.png)

![(3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2916373.png)

![3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2916376.png)

![N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2916377.png)

![(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2916381.png)

![2-(benzylthio)-N-cyclohexyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2916383.png)

![5-Methoxy-3-methyl-4-nitrobenzo[d]isoxazole](/img/structure/B2916387.png)